Patent-Validated Utility as a Key Intermediate in Selective HDAC Inhibitor Synthesis
3-Acetyl-5-hydroxy-4-azaindole is explicitly disclosed as a synthetic intermediate in the preparation of novel azaindole derivatives claimed as selective histone deacetylase (HDAC) inhibitors in WO2015087151A1 [1]. This patent-protected pathway distinguishes the compound from generic 4-azaindole building blocks that lack documented integration into therapeutic candidate synthesis. In contrast, 3-acetyl-7-azaindole (CAS 83393-46-8) is primarily associated with the synthesis of BRAF inhibitors such as vemurafenib, targeting a distinct kinase pathway .
| Evidence Dimension | Documented synthetic utility in patent-protected drug discovery programs |
|---|---|
| Target Compound Data | Intermedi ate for HDAC inhibitor series (WO2015087151A1) |
| Comparator Or Baseline | 3-Acetyl-7-azaindole (CAS 83393-46-8): Intermediate for BRAF inhibitor vemurafenib synthesis |
| Quantified Difference | Distinct therapeutic target class (HDAC vs. BRAF kinase) |
| Conditions | Medicinal chemistry lead optimization; patent literature analysis |
Why This Matters
Selection of this building block is justified when developing HDAC-targeted agents rather than BRAF/kinase-targeted agents, ensuring alignment with the intended therapeutic mechanism and intellectual property landscape.
- [1] Lee, C.; et al. WO2015087151A1 - Novel Azaindole Derivatives as Selective Histone Deacetylase (HDAC) Inhibitors and Pharmaceutical Compositions Comprising the Same. International Patent Application, Published December 12, 2014. View Source
